Dual IRAK4/FLT3 Inhibition vs. Single-Target FLT3 Inhibitors
Emavusertib hydrochloride exhibits a unique dual inhibitory profile against both IRAK4 (IC50 = 57 nM) and FLT3, a feature not shared by selective FLT3 inhibitors such as quizartinib or gilteritinib [1][2]. In FLT3-mutated AML cell lines (MOLM-13), emavusertib demonstrates an IC50 of 150 nM, while quizartinib, a selective FLT3 inhibitor, exhibits an IC50 of 1.1 nM against FLT3-ITD autophosphorylation . Although quizartinib shows higher potency against FLT3, emavusertib's concurrent inhibition of IRAK4 may confer superior activity in models with activated IRAK4 signaling, a hypothesis supported by >90% tumor growth inhibition in relevant in vivo models [1]. This dual inhibition is particularly relevant in hematologic malignancies where both FLT3 and IRAK4 pathways are dysregulated [2].
| Evidence Dimension | Inhibitory potency in FLT3-mutated AML cell lines |
|---|---|
| Target Compound Data | IC50 = 150 nM (MOLM-13 cell line, FLT3-ITD mutation) |
| Comparator Or Baseline | Quizartinib: IC50 = 1.1 nM against FLT3-ITD autophosphorylation |
| Quantified Difference | Quizartinib shows ~136-fold higher potency against FLT3-ITD, but emavusertib's dual inhibition of IRAK4 provides additional mechanistic benefit |
| Conditions | Cellular proliferation assay in MOLM-13 cells (FLT3-ITD mutant) for emavusertib; biochemical FLT3-ITD autophosphorylation assay for quizartinib |
Why This Matters
Procurement decisions should consider the dual IRAK4/FLT3 inhibitory profile of emavusertib hydrochloride, which may offer distinct advantages in models of FLT3-mutated AML with co-activated IRAK4 signaling, compared to selective FLT3 inhibitors.
- [1] Gummadi VR, Boruah A, Ainan BR, et al. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Med Chem Lett. 2020;11(12):2374-2381. View Source
- [2] Parrondo RD, Iqbal M, Von Roemeling R, et al. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Front Immunol. 2023;14:1239082. View Source
